molecular formula C14H16N6O2S2 B13354181 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13354181
M. Wt: 364.5 g/mol
InChI Key: JIQNUGVSVRCRIG-UHFFFAOYSA-N
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Description

The compound 3-[1-(methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic molecule featuring a triazolo[3,4-b][1,3,4]thiadiazole core. This bicyclic system is substituted at position 3 with a 1-(methylsulfonyl)piperidinyl group and at position 6 with a 3-pyridinyl moiety. The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions with biological targets.

Properties

Molecular Formula

C14H16N6O2S2

Molecular Weight

364.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N6O2S2/c1-24(21,22)19-7-4-10(5-8-19)12-16-17-14-20(12)18-13(23-14)11-3-2-6-15-9-11/h2-3,6,9-10H,4-5,7-8H2,1H3

InChI Key

JIQNUGVSVRCRIG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazole with substituted hydrazonoyl halides in the presence of a base . The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of triazolo[3,4-b][1,3,4]thiadiazoles are highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:

Structural and Functional Group Variations

Compound Name/Identifier Substituent (Position 3) Substituent (Position 6) Key Features and Implications Biological Activity (Reported) References
Target Compound 1-(Methylsulfonyl)-4-piperidinyl 3-pyridinyl Methylsulfonyl enhances stability; 3-pyridinyl enables π-π interactions. Not explicitly reported N/A
7d (3-(4-pyridinyl)-6-(2,6-dihydroxy-4-pyridinyl)) 4-pyridinyl 2,6-dihydroxy-4-pyridinyl Hydroxyl groups improve solubility; potential for hydrogen bonding. Pharmacological screening ongoing
18d (3-(4-pyridinyl)-6-(5-nitro-2-furanyl)) 4-pyridinyl 5-nitro-2-furanyl Nitro group increases electrophilicity; furanyl contributes to planar geometry. Antimicrobial, antifungal
9a (3-(3,4-dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)) 3,4-dimethoxyphenyl 2-fluoro-4-pyridinyl Methoxy groups enhance lipophilicity; fluorine improves bioavailability. Anticancer potential
3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl] Ethyl 3-(4-fluorophenyl)-1H-pyrazol-4-yl Fluorophenyl-pyrazol moiety may target kinase enzymes; planar structure confirmed by XRD. Structural characterization
105/106 (Cytotoxic derivatives) Naphthyloxy or fluorophenyl Pyrazol-4-yl or chlorophenyl Bulky substituents enhance intercalation; demonstrated higher cytotoxicity than doxorubicin. Anticancer (HepG2 cells)

Solubility and Stability

  • The 3-pyridinyl group may form salts under acidic conditions, further modifying solubility profiles.

Biological Activity

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazoles, which are characterized by their unique structural features and pharmacological properties. The molecular formula is C14H16N6O2S2, with a molecular weight of approximately 495.6 g/mol.

Structural Characteristics

The compound features:

  • Methylsulfonyl group : Enhances solubility and bioavailability.
  • Piperidine ring : Contributes to the compound's interaction with biological targets.
  • Pyridinyl substituent : Imparts additional pharmacological properties.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundContains methylsulfonyl and piperidine groupsExhibits significant anti-inflammatory properties
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazineLacks the piperidine ringKnown for different pharmacological activities
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazineDifferent nitrogen atom positioningPotentially different binding profiles
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazineDistinct ring fusion patternVaries in reactivity and interaction with targets

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : The compound has shown significant anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and pathways.
  • Anticancer Activity : Studies have demonstrated its potential as an anticancer agent by inducing apoptosis in cancer cell lines and inhibiting tumor growth.
  • Enzyme Inhibition : It has been reported to inhibit various enzymes such as carbonic anhydrase and cholinesterase.

The mechanism of action involves the interaction with specific molecular targets:

  • Receptor Binding : The compound effectively binds to receptors involved in inflammation and cancer proliferation.
  • Pathway Inhibition : It inhibits critical signaling pathways such as the ERK pathway which is vital for cell proliferation and survival.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : These studies revealed that at concentrations of 10 µM, the compound significantly reduced cell viability in various cancer cell lines (e.g., MGC-803) by inducing G2/M phase arrest and apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the piperidine or pyridinyl groups can enhance or reduce biological activity. For instance:

  • Alterations in the methylsulfonyl group can lead to variations in anti-inflammatory potency.

Q & A

Q. How can in silico and in vitro data be integrated to prioritize analogs for in vivo testing?

  • Workflow :

Virtual screening : Filter 1000+ analogs via ADMET predictors (e.g., logS > −4.5, Ames test negativity).

In vitro triaging : Select top 20 candidates based on IC50_{50} < 10 µM and solubility >50 µg/mL.

In vivo validation : Prioritize 2–3 leads with >80% oral bioavailability in rodent PK studies .

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